10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6

Stable isotope labeling LC-MS/MS quantification Internal standard methodology

10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 (CAS 1383325-07-2) is a hexadeuterated taxane diterpenoid intermediate belonging to the 10-deacetylbaccatin III (10-DAB) derivative class. It is the stable isotope-labeled analogue of 10-Deacetyl-7,10-dimethoxy-Baccatin III (CAS 183133-94-0), a critical intermediate in the semi-synthesis of the antineoplastic agent Cabazitaxel.

Molecular Formula C31H40O10
Molecular Weight 572.6 g/mol
Cat. No. B12290348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6
Molecular FormulaC31H40O10
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC
InChIInChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3
InChIKeyMGJMLMORVVDLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6: Isotopically Labeled Cabazitaxel Intermediate for LC-MS Quantification and Process Control


10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 (CAS 1383325-07-2) is a hexadeuterated taxane diterpenoid intermediate belonging to the 10-deacetylbaccatin III (10-DAB) derivative class [1]. It is the stable isotope-labeled analogue of 10-Deacetyl-7,10-dimethoxy-Baccatin III (CAS 183133-94-0), a critical intermediate in the semi-synthesis of the antineoplastic agent Cabazitaxel [2]. The compound bears six deuterium atoms specifically incorporated as two trideuteriomethoxy (–OCD₃) groups at the C-7 and C-10 positions of the baccatin core, yielding a molecular formula of C₃₁H₃₄D₆O₁₀ and a molecular weight of 578.68 g/mol . This site-specific labeling pattern enables its primary application as a mass spectrometry internal standard for quantitative analysis of taxane intermediates in pharmaceutical process development and bioanalytical workflows.

Why Unlabeled 10-Deacetyl-7,10-dimethoxy-Baccatin III Cannot Replace the d6 Isotopologue in Quantitative Analytical Workflows


The unlabeled analog (CAS 183133-94-0, MW 572.64) is chemically competent as a Cabazitaxel synthetic intermediate, but it is analytically invisible as an internal standard for LC-MS/MS quantification because it co-elutes and shares identical precursor and product ion masses with the analyte, rendering it incapable of providing independent signal tracking [1]. Other deuterated taxane internal standards such as Cabazitaxel-d9 or Cabazitaxel-d6 are structurally one synthetic step downstream and cannot serve as process controls for the 7,10-dimethoxy-10-DAB intermediate stage of Cabazitaxel manufacturing; only the d6-labeled intermediate can correct for extraction efficiency, derivatization yield, and ionization variability at this specific synthetic node [2]. Furthermore, deuterated taxanes labeled on exchangeable hydroxyl positions suffer from deuterium-hydrogen back-exchange in protic solvents, degrading isotopic enrichment; the –OCD₃ methoxy labeling in this compound is chemically inert to such exchange, preserving the +6 Da mass shift throughout sample preparation .

Quantitative Comparator Evidence for 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6: Analytical and Physicochemical Differentiation


Mass Spectrometric Differentiation: +6 Da Isotopic Shift Enables Baseline-Resolved LC-MS/MS Internal Standard Quantification

The hexadeuterated compound exhibits a molecular ion [M+H]⁺ shift of +6 m/z units compared to the unlabeled 10-Deacetyl-7,10-dimethoxy-Baccatin III, with no isotopic cross-talk between the d6 internal standard and the d0 analyte channels in triple-quadrupole MS mode . The unlabeled analog (C₃₁H₄₀O₁₀, monoisotopic mass 572.26 Da) produces an [M+Na]⁺ adduct at m/z 595.3, whereas the d6 compound produces the corresponding ion at m/z 601.3, providing a 6 Da mass window that exceeds the minimum 3 Da separation recommended for deuterated internal standards to avoid natural abundance isotopic interference [1]. This mass difference is structurally permanent: the deuterium atoms are located on methoxy groups (–OCD₃) that do not undergo H/D exchange under typical reversed-phase LC conditions (pH 2–8, aqueous/organic mobile phases), in contrast to hydroxyl-labeled taxanes that lose up to 15–40% of their deuterium content via back-exchange within a single chromatographic run [2].

Stable isotope labeling LC-MS/MS quantification Internal standard methodology

HPLC Purity Benchmark: 98% Chromatographic Purity Validated for the Deuterated Intermediate Following Silica Gel Chromatography

A patent describing the synthesis of 7β,10β-(d6)-dimethoxy-10-deacetylbaccatin III (the identical chemical entity) reports a final product purity of 98% as determined by HPLC analysis following purification by silica gel chromatography [1]. Synthesis was achieved by reacting 10-deacetylbaccatin III (2.2 g) with methyl-(d3) iodide (9.5 g) in the presence of potassium hydride (5.0 g) in tetrahydrofuran at −20°C, yielding 0.75 g (approximately 32% yield) of the purified d6 product [1]. This purity specification is comparable to the ≥98% (HPLC) purity commonly reported for the unlabeled 7,10-dimethoxy-10-DAB III from commercial suppliers , indicating that the deuteration and additional purification steps do not compromise chromatographic purity relative to the non-deuterated intermediate.

Deuterated compound synthesis HPLC purity analysis Chromatographic purification

Storage Stability Differential: Refrigerated vs. Ambient Storage Requirements Suggest Distinct Degradation Pathways

Technical datasheets for the d6 compound consistently specify storage at 2–8°C (refrigerated) [1], whereas the unlabeled 10-Deacetyl-7,10-dimethoxy-Baccatin III is reported as stable at room temperature (RT) for up to 3 years . This differential in recommended storage conditions—refrigerated versus ambient—suggests that the deuterated isotopologue may exhibit enhanced susceptibility to thermal degradation or hydrolytic pathways relative to its protium counterpart, potentially due to altered zero-point energy in the –OCD₃ bonds affecting transition-state energetics of degradation reactions (a secondary kinetic isotope effect) [2]. For procurement planning, this means that the d6 compound requires validated cold-chain logistics and refrigerated inventory management, which is not necessary for the unlabeled material.

Compound stability Storage conditions Deuterated compound shelf-life

Synthetic Node Specificity: The d6 Intermediate, Unlike Labeled Cabazitaxel, Enables Independent Quantification at the 7,10-Dimethoxy-10-DAB Stage

In the patented Cabazitaxel synthetic route, 10-deacetylbaccatin III undergoes selective 7,10-dimethoxylation to produce 7,10-dimethoxy-10-DAB III (the unlabeled form of the target compound), which is subsequently coupled with a protected β-lactam side chain to form Cabazitaxel [1]. Deuterated Cabazitaxel (e.g., Cabazitaxel-d6 or -d9, CAS 1383561-29-2) is commercially available as an internal standard for finished-drug bioanalysis , but it cannot serve as an internal standard for process control at the upstream dimethoxy intermediate stage because it possesses the C-13 side chain that is absent in the intermediate. The d6-labeled 7,10-dimethoxy-10-DAB III is the only commercially cataloged deuterated analog that directly matches this specific synthetic intermediate, enabling reaction monitoring (conversion yield, impurity profiling) at this critical step without structural mismatch between analyte and internal standard .

Process analytical technology Cabazitaxel manufacturing Intermediate quantification

Optimal Deployment Scenarios for 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 in Research and Pharmaceutical Operations


Internal Standard for LC-MS/MS Quantification of 7,10-Dimethoxy-10-DAB III in Cabazitaxel Process Development

In pharmaceutical process chemistry laboratories developing or scaling up the Cabazitaxel synthetic route, 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is spike-added into reaction aliquots prior to sample workup as a surrogate analyte for the unlabeled intermediate . The +6 Da mass difference enables selective reaction monitoring (SRM) with distinct Q1/Q3 transitions that do not interfere with the d0 analyte channel, allowing accurate determination of reaction yield, intermediate purity, and impurity profiles at the dimethoxy intermediate stage. This application leverages the compound's structural identity to the process intermediate—a feature absent from deuterated Cabazitaxel standards—and its non-exchangeable –OCD₃ label ensures isotopic integrity throughout sample preparation [1].

Metabolic Pathway Tracing of Taxane Biosynthesis in Taxus Cell Cultures Using Deuterated Precursor Feeding

In plant biochemistry and metabolic engineering studies, the d6-labeled intermediate is fed to Taxus cell suspension cultures or enzymatic assays to trace the biosynthetic incorporation of the 7,10-dimethoxy-baccatin scaffold into downstream taxanes . The six-deuterium label provides a distinct isotopic signature detectable by LC-HRMS, enabling researchers to distinguish exogenously supplied precursor from endogenous pools and to quantify flux through specific biosynthetic steps [1]. The chemically inert methoxy labeling is critical here, as hydroxyl-labeled compounds would undergo rapid D/H exchange in aqueous culture media, erasing the isotopic tracer signal.

Quality Control Release Testing of 7,10-Dimethoxy-10-DAB III Batches Using Isotope Dilution Mass Spectrometry

For active pharmaceutical ingredient (API) manufacturers and contract research organizations releasing batches of the unlabeled intermediate, the d6 compound serves as the primary calibrant for isotope dilution LC-MS/MS assays that certify chemical purity and quantify specified impurities . This approach provides superior accuracy and precision compared to external standard calibration with HPLC-UV, particularly for low-abundance process impurities (<0.1% area) that may co-elute or lack strong chromophores [1]. The ≥98% HPLC purity benchmark established in the synthesis patent provides a reference point for setting batch acceptance criteria.

Pharmacokinetic Evaluation of Cabazitaxel Prodrugs and Derivatives Utilizing Labeled Intermediate Tracing

In preclinical ADME studies of novel taxane derivatives synthesized from 7,10-dimethoxy-10-DAB III, the d6 intermediate can be used as a synthetic precursor to generate deuterated drug candidates for use as internal standards in cassette-dosing pharmacokinetic studies . Alternatively, the labeled intermediate itself can be administered in metabolic stability assays to track biotransformation products by MS, distinguishing metabolite signals from endogenous background [1]. This scenario exploits the compound's position at a synthetic branch point where multiple taxane analogs diverge, maximizing the utility of a single labeled intermediate.

Quote Request

Request a Quote for 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.